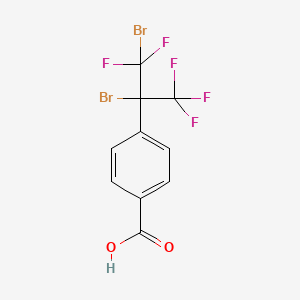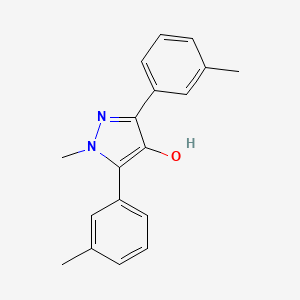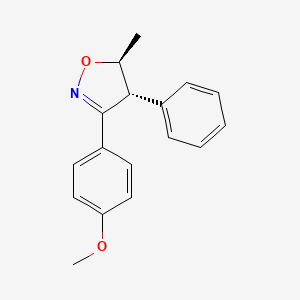![molecular formula C19H28N2 B14595238 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole CAS No. 61022-30-8](/img/structure/B14595238.png)
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a substituted phenyl group and a hexyl chain, making it a unique member of the imidazole family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the commonly employed methods . These methods typically involve the use of readily available starting materials and catalysts to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
Wirkmechanismus
The mechanism of action of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism . The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the substituted phenyl group and hexyl chain differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
Eigenschaften
CAS-Nummer |
61022-30-8 |
|---|---|
Molekularformel |
C19H28N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[2-(3-methyl-2-propan-2-ylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-5-6-9-17(13-21-12-11-20-14-21)18-10-7-8-16(4)19(18)15(2)3/h7-8,10-12,14-15,17H,5-6,9,13H2,1-4H3 |
InChI-Schlüssel |
HEOYYENURBAZGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC(=C2C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)


![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)

![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)






